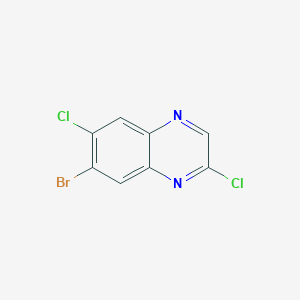

7-Bromo-2,6-dichloroquinoxaline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-bromo-2,6-dichloroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrCl2N2/c9-4-1-7-6(2-5(4)10)12-3-8(11)13-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUCSFGZURLFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(C=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 7 Bromo 2,6 Dichloroquinoxaline

Halogen Atom Activation and Electrophilic/Nucleophilic Characteristics

The quinoxaline (B1680401) core, a benzopyrazine, is an aromatic heterocyclic system. The presence of multiple halogen substituents on 7-bromo-2,6-dichloroquinoxaline significantly influences its electronic properties, rendering the ring electron-deficient and susceptible to certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoxalines.acs.orgsapub.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinoxalines. udayton.edu In this two-step process, a nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the ring and stabilize the negatively charged intermediate, thereby accelerating the reaction. youtube.comyoutube.comyoutube.com

In dihalo- and trihaloquinoxalines, the chlorine atoms at the C-2 and C-6 positions exhibit differential reactivity towards nucleophiles. The chlorine atom at the C-2 position, being part of the pyrazine (B50134) ring, is generally more activated towards SNAr than the chlorine atom at the C-6 position on the benzene (B151609) ring. This is because the nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly lowers the electron density at the C-2 position, making it more electrophilic.

Studies on 2,3-dichloroquinoxaline (B139996) have shown that the chlorine atoms at the C-2 and C-3 positions are susceptible to nucleophilic attack, allowing for the synthesis of a variety of derivatives. udayton.edu In the case of this compound, the chlorine at C-2 is the most probable site for initial nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the distal bromine and chlorine substituents on the benzene ring.

The general reactivity trend for leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, and the high electronegativity of fluorine makes the attached carbon more electrophilic. masterorganicchemistry.comyoutube.com

Research on other halogenated aromatic systems has shown that the position of the halogen substituent is crucial. youtube.com In the context of this compound, the bromine at C-7, being para to the C-2 position, can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and facilitating the substitution reaction at the C-2 position. The presence of bromine, a larger and more polarizable atom compared to chlorine, can also influence molecular stacking and interactions in the solid state. rsc.org

Carbon-Halogen Bond Fragmentation in Radical Anions of Halogenated Quinoxalines

Apart from SNAr reactions, halogenated quinoxalines can undergo reactions involving the fragmentation of carbon-halogen bonds, particularly in their radical anion forms. Radical anions are formed by the one-electron reduction of the neutral molecule. The stability and subsequent fragmentation pathways of these radical anions are influenced by the nature and position of the halogen substituents.

The cleavage of a carbon-halogen bond in a radical anion is a type of dissociative electron transfer process. The relative ease of cleavage for different carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl > C-F, which is the opposite of the trend observed for leaving group ability in SNAr reactions. rsc.org This is because the C-X bond strength decreases down the group.

In the radical anion of this compound, the C-Br bond at the C-7 position would be the most likely to undergo homolytic cleavage to form an aryl radical and a bromide ion. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bonds. Such radical intermediates can then participate in a variety of subsequent reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.org

Intrinsic Electronic and Steric Effects Modulating Quinoxaline Reactivity

The reactivity of this compound is a consequence of a delicate interplay between electronic and steric effects.

Electronic Effects: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the entire ring system, making it an electrophilic scaffold. nih.gov The three halogen substituents (two chlorine and one bromine) further enhance this electron deficiency through their inductive effects. The electrostatic potential map of the parent quinoxaline molecule shows a region of positive potential over the pyrazine ring, indicating its susceptibility to nucleophilic attack. mdpi.com

Steric Effects: While electronic effects are often dominant, steric hindrance can also influence the regioselectivity of reactions. In this compound, the positions of the halogen atoms can sterically hinder the approach of bulky nucleophiles to adjacent sites. For instance, the chlorine atom at C-6 might sterically influence reactions at the C-5 and C-7 positions. However, for SNAr at the C-2 position, the steric hindrance from the substituents on the benzene ring is generally less significant.

The interplay of these effects is evident in various reactions. For example, in cross-coupling reactions, which often proceed via mechanisms sensitive to both electronic and steric factors, the regioselectivity can be complex. baranlab.org

Derivatization and Advanced Functionalization Strategies for 7 Bromo 2,6 Dichloroquinoxaline

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the precise modification of polyhalogenated systems. thieme-connect.de

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a highly reliable method for creating C-C bonds. libretexts.orgharvard.edu Its application to polyhalogenated quinoxalines allows for the introduction of various aryl and alkyl groups.

In polyhalogenated quinoxalines, the regioselectivity of the Suzuki-Miyaura coupling is dictated by a combination of electronic and steric factors. nih.govresearchgate.net The general reactivity order of halogens (I > Br > Cl) is a primary determinant, meaning that in a compound like 7-Bromo-2,6-dichloroquinoxaline, the bromine at the C7 position is expected to be more reactive than the chlorine atoms.

Studies on di- and tri-substituted quinazolines have demonstrated this selectivity. For instance, in 2-aryl-6-bromo-8-iodoquinazolines, cross-coupling reactions preferentially occur at the more reactive C-I bond. researchgate.net Similarly, research on 2,6-dichloroquinoxaline (B50164) has shown that the first coupling reaction occurs selectively at the more electrophilic C2 position, a fact attributed to electronic parameters. researchgate.net This is because the C2 position is alpha to a ring nitrogen, making it more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. nih.govresearchgate.net This principle suggests that for this compound, the C-Br bond at position 7 would be the most likely site for initial Suzuki-Miyaura coupling, followed by the C-Cl bond at position 2, and lastly the C-Cl at position 6.

The choice of the palladium catalyst and its associated ligands is critical for the efficiency and selectivity of the Suzuki-Miyaura reaction. nih.gov Different ligand systems can influence reaction rates, yields, and the ability to couple less reactive halides like chlorides.

Commonly used catalyst precursors include Pd(PPh₃)₄ and Pd(dppf)Cl₂. mdpi.comsemanticscholar.org For example, the coupling of 2,6-dichloroquinoxaline with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst. researchgate.net The use of sterically hindered phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), can promote the coupling of alkylboron compounds and even aryl chlorides by accelerating the key steps of the catalytic cycle. harvard.edunih.gov The development of bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) provided a significant advancement, allowing for the efficient coupling of a wider range of substrates under milder conditions. harvard.eduwikipedia.org

The following table summarizes typical conditions used for Suzuki-Miyaura couplings of halogenated quinoxalines and related heterocycles:

| Halogenated Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 54-92 | researchgate.net |

| 2,6-Dichloroquinoxaline | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 120 | 72-96 | researchgate.net |

| 7-Bromo-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | semanticscholar.org |

| 6-Bromo-4-chloroquinazoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 115 | High | mdpi.com |

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. mdpi.comorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and is widely used in organic synthesis. mdpi.comlibretexts.org The reaction typically employs a palladium catalyst and a base, and it is known for its high chemoselectivity and tolerance of various functional groups. mdpi.comsemanticscholar.org

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the alkene, migratory insertion, and finally β-hydride elimination to release the product and regenerate the catalyst. liverpool.ac.uk While specific examples with this compound are not prevalent in the reviewed literature, the principles of the Heck reaction are applicable to halogenated heterocycles. The reactivity of the C-X bonds would follow the established order of I > Br > OTf > Cl, suggesting that initial coupling would occur at the C7-Br position. mdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and controlling regioselectivity, especially in intramolecular versions of the reaction. libretexts.orgsemanticscholar.org

Beyond the Suzuki and Heck reactions, several other palladium-catalyzed couplings are instrumental in functionalizing halogenated quinoxalines.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org It is highly versatile with few limitations on the organic groups that can be coupled. organic-chemistry.orglibretexts.org The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Stille couplings have been successfully applied to di-brominated and di-chlorinated quinoxalines, demonstrating good to excellent yields depending on the electronic properties of the quinoxaline (B1680401) derivative. researchgate.net For instance, the coupling of 2,3-dichloroquinoxaline (B139996) with a tributylstannyl thiophene (B33073) derivative proceeded in excellent yield. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a vital method for synthesizing conjugated enynes and arylalkynes. libretexts.orgnih.gov The regioselectivity follows the C-I > C-Br > C-Cl reactivity trend. In a dihalogenated substrate with two different halogens, such as 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the more reactive iodide position. libretexts.org This indicates that for this compound, Sonogashira coupling would preferentially occur at the C7-Br bond.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgyoutube.com It has become a cornerstone of medicinal chemistry for synthesizing aryl amines. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org Nickel-catalyzed versions have also been developed that show high selectivity for aryl iodides over bromides and chlorides. acs.org This selectivity allows for precise, stepwise functionalization of polyhalogenated systems.

Suzuki-Miyaura Coupling for Selective Carbon-Carbon Bond Formation

Cycloaddition and Heterocycle Annulation Reactions

Cycloaddition reactions offer an efficient pathway to construct new ring systems, rapidly increasing molecular complexity. nih.gov These reactions can transform planar aromatic systems like quinoxalines into three-dimensional structures.

The Diels-Alder reaction, a [4+2] cycloaddition, has been explored with quinoxaline derivatives. Specifically, 5,8-quinoxalinediones can act as dienophiles, reacting with dienes to form cycloadducts that are valuable intermediates for natural product synthesis. The regioselectivity of these cycloadditions can be investigated using computational methods.

Photochemical [2+2] cycloadditions between quinolines (a related N-heterocycle) and alkenes have been shown to produce strained four-membered rings with high regio- and diastereoselectivity. nih.gov These reactions are enabled by photosensitization of Lewis acid-complexed substrates. nih.gov Furthermore, dipolar cycloaddition of ethyl isocyanoacetate to chloro-substituted quinoxalines has been reported to yield imidazo[1,5-a]quinoxaline (B8520501) derivatives with high regioselectivity. ias.ac.in Another approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines to directly synthesize novel quinoxaline derivatives. rsc.org These methods highlight the potential for building complex heterocyclic scaffolds from simpler quinoxaline precursors.

Copper-Catalyzed Azide-Alkyne Cycloaddition ("Click" Chemistry) for Quinoxaline Derivatization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgnih.govresearchgate.net This reaction unites an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole, a stable and versatile heterocyclic linker. wikipedia.orgnih.gov The CuAAC reaction is renowned for its reliability, simplicity, and tolerance of a wide array of functional groups, making it an ideal tool for medicinal chemistry, bioconjugation, and materials science. nih.govresearchgate.netnih.gov

For a halogenated scaffold like this compound, the CuAAC reaction offers a powerful pathway for diversification. The process would typically involve two key steps:

Conversion to an Azide: One of the halogen atoms on the quinoxaline ring must first be converted into an azide group. This is typically achieved through nucleophilic aromatic substitution using an azide source like sodium azide. The reactivity of the halogens on the quinoxaline ring generally follows the order C2 > C6/C7, suggesting that the chloro group at the 2-position would be the most susceptible to initial substitution.

Cycloaddition: The resulting quinoxaline-azide intermediate can then be reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst. mdpi.com The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. mdpi.com

This strategy allows for the covalent attachment of a wide variety of molecular fragments (R-groups) to the quinoxaline core via the stable triazole linker, as depicted in the reaction below. The utility of this approach has been demonstrated in the synthesis of complex biologically relevant molecules. nih.gov

Table 1: Key Features of CuAAC for Quinoxaline Derivatization

| Feature | Description | Reference |

| Reaction Type | 1,3-Dipolar Cycloaddition | wikipedia.org |

| Catalyst | Copper(I) [Cu(I)] | nih.govmdpi.com |

| Reactants | Organic Azide and Terminal Alkyne | wikipedia.orgnih.gov |

| Product | 1,4-disubstituted 1,2,3-triazole | nih.gov |

| Key Advantages | High Yield, High Regioselectivity, Mild Conditions, Broad Functional Group Tolerance | researchgate.netnih.gov |

Synthesis of Fused Heterocyclic Systems from Halogenated Quinoxaline Precursors

The halogen atoms on this compound serve as excellent handles for constructing fused polycyclic systems. These reactions often involve intramolecular or tandem intermolecular cyclizations to build additional rings onto the quinoxaline framework. Such fused heterocyclic structures are of significant interest as they are found in numerous biologically active compounds. globethesis.com

One sophisticated strategy involves a tandem azide-alkyne cycloaddition/Ullmann C-N coupling process. nih.gov This approach can be used to synthesize complex scaffolds like wikipedia.orgnih.govsapub.org-triazolo[1,5-a]quinoxalin-4(5H)-ones from appropriately substituted precursors. nih.gov The methodology leverages the reactivity of a halogenated position to form a new carbon-nitrogen bond, effectively closing a new ring system after an initial intermolecular coupling reaction.

Furthermore, halogenated quinoxalines can serve as precursors in transition metal-free reactions for creating fused systems. For instance, Brønsted acid-mediated protocols have been developed for the substitution of quinoxalines with indoles, providing a direct pathway to novel indolocarbazole-quinoxaline scaffolds. rsc.org These methods highlight the versatility of the quinoxaline core in building complex, multi-ring architectures with potential biological relevance. rsc.orgbeilstein-journals.org

Functional Group Interconversions on the Halogenated Quinoxaline Scaffold

The presence of multiple halogens on the this compound ring system allows for a wide range of functional group interconversions through sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electronic properties of the quinoxaline nucleus activate the halogen atoms toward displacement by various nucleophiles. The inherent differences in reactivity between the halogens at the C2, C6, and C7 positions can be exploited to achieve selective, stepwise functionalization, providing a route to highly derivatized structures. acs.org

Selective Replacement of Halogens with Nitrogen-Containing Nucleophiles (e.g., Hydrazinolysis)

One of the most common and useful functional group interconversions involves the selective replacement of a halogen atom with a nitrogen-containing nucleophile. Hydrazinolysis, the reaction with hydrazine (B178648) hydrate, is a prime example of this strategy. sapub.org In halogenated quinoxalines, the C2 and C3 positions are particularly susceptible to nucleophilic attack.

Treating this compound with hydrazine would likely result in the selective displacement of the C2-chloro group to yield 7-bromo-6-chloro-2-hydrazinoquinoxaline. rsc.org This hydrazino-quinoxaline derivative is a valuable synthetic intermediate. sapub.orgnih.gov The newly introduced hydrazino group can undergo further reactions, such as condensation with aldehydes or ketones to form hydrazones, or cyclization to create fused triazolo-quinoxaline systems. sapub.orgnih.gov

Table 2: Examples of Nucleophilic Substitution on the Quinoxaline Ring

| Starting Material Type | Nucleophile | Product Type | Significance | Reference |

| Chloroquinoxaline | Hydrazine Hydrate | Hydrazinoquinoxaline | Intermediate for fused heterocycles (e.g., triazoles) | sapub.orgnih.gov |

| Halogenated Quinoxaline | Amines/Anilines | Amino-quinoxaline | Building blocks for diverse functionalized scaffolds | rsc.org |

| Dichloroquinoxaline | Thiophenols | Quinoxaline Thioethers | Introduction of sulfur-containing moieties | nih.gov |

| Halogenated Quinoxaline | Indoles (acid-mediated) | Indolyl-quinoxaline | Precursor to fused indolocarbazole-quinoxalines | rsc.org |

Strategies for Further Diversification and Introduction of Complex Moieties

The initial functionalization of the this compound core opens up numerous avenues for further diversification and the introduction of complex molecular fragments. The key is to leverage the reactivity of both the newly installed functional group and the remaining halogen atoms on the scaffold.

A multi-step synthetic sequence could involve:

Initial Selective Functionalization: A nucleophile, such as hydrazine, is used to replace the most reactive halogen (typically at C2). sapub.org

Derivatization of the New Functional Group: The introduced hydrazino group can be converted into a more complex side chain. For example, reaction with an appropriate carbonyl compound can lead to hydrazones, which themselves can be targets for further modification or cyclization. sapub.orgnih.gov

Secondary Functionalization of Remaining Halogens: The remaining bromo and chloro groups at the C7 and C6 positions can be addressed in subsequent steps. These positions can be targeted with different nucleophiles or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. This stepwise approach allows for the controlled and systematic construction of highly substituted quinoxaline derivatives. rsc.orgacs.org

This modular approach, combining selective nucleophilic substitution with subsequent reactions on both the newly introduced group and the remaining halogens, is a powerful strategy for generating chemical libraries with significant structural diversity from a single halogenated precursor. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Quinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including 7-Bromo-2,6-dichloroquinoxaline. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, the precise arrangement of atoms within the molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and bromine substituents. The proton at position 5 would likely appear as a singlet, as would the proton at position 8, due to the absence of adjacent protons for coupling.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical environments of the carbon atoms. The carbon atoms directly bonded to the electronegative halogen atoms (C-2, C-6, and C-7) will exhibit characteristic downfield shifts. The remaining carbon atoms of the quinoxaline core will also have distinct chemical shifts, allowing for a complete assignment of the carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | Singlet | - |

| H-8 | Singlet | - |

| C-2 | - | Downfield |

| C-3 | - | - |

| C-5 | - | - |

| C-6 | - | Downfield |

| C-7 | - | Downfield |

| C-8 | - | - |

| C-4a | - | - |

| C-8a | - | - |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), the molecular ion peak will appear as a characteristic isotopic cluster. The relative intensities of these isotopic peaks can be used to confirm the presence and number of bromine and chlorine atoms in the molecule. Fragmentation of the molecular ion under the high-energy conditions of the mass spectrometer can lead to the formation of stable daughter ions, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound or for distinguishing between isomers. For this compound (C₈H₃BrCl₂N₂), the theoretical exact mass can be calculated with high precision. The experimentally determined exact mass from an HRMS analysis should closely match this theoretical value, providing unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational modes include the C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the quinoxaline core, and the C-Cl and C-Br stretching vibrations. The positions of these absorption bands can provide valuable information about the electronic environment of the functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch | 1620-1550 |

| Aromatic C=C Stretch | 1600-1450 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule's solid-state structure can be obtained.

This technique provides precise information on bond lengths, bond angles, and torsional angles within the molecule. It also reveals the packing arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking. This level of structural detail is invaluable for understanding the physical properties and chemical reactivity of the compound. A successful crystallographic analysis would provide the unit cell parameters and the exact spatial coordinates of each atom in the asymmetric unit.

Computational Chemistry and Theoretical Investigations of 7 Bromo 2,6 Dichloroquinoxaline

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic properties of molecules. For 7-Bromo-2,6-dichloroquinoxaline, DFT calculations would be instrumental in understanding its electronic structure, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential (MEP). These parameters are fundamental in predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Although specific DFT studies on this compound are not widely available in the current literature, general principles from DFT studies on other quinoxaline (B1680401) derivatives can be informative. For instance, DFT has been successfully employed to propose reaction mechanisms for the synthesis of other quinoxaline compounds. iiste.org Such studies typically involve optimizing the ground state geometry and calculating vibrational frequencies to confirm the nature of the stationary points.

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For this compound, the presence of three halogen atoms is expected to significantly influence its electronic properties and, consequently, its reactivity profile.

| Computed Property | Value |

| Molecular Formula | C₈H₃BrCl₂N₂ |

| Molecular Weight | 277.93 g/mol |

| XLogP3 | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Table 1: Basic Computed Properties of this compound. Data sourced from PubChem. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of chemical reactions involving this compound requires the computational mapping of reaction pathways and the identification of transition states. DFT calculations are a primary tool for this purpose. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for different potential reaction routes, thereby predicting the most favorable pathway.

For halogenated quinoxalines, nucleophilic aromatic substitution (SNAr) is a common and important reaction. Theoretical modeling could elucidate the step-by-step mechanism of such reactions, including the formation of the Meisenheimer complex intermediate. The relative energies of intermediates and transition states would provide a quantitative understanding of the reaction kinetics.

While specific studies on the reaction pathways of this compound are not readily found, research on other heterocyclic systems demonstrates the power of this approach. For example, DFT has been used to study the cycloaddition reactions for the synthesis of substituted triazoles, providing insights into the reaction barriers and the effect of substituents. researchgate.net

Prediction of Regioselectivity in Halogenated Quinoxaline Reactions

The presence of multiple halogen atoms at different positions on the quinoxaline core of this compound raises important questions about regioselectivity in its reactions. For example, in a nucleophilic substitution reaction, which of the two chlorine atoms or the bromine atom is preferentially replaced? Computational methods can provide valuable predictions in this regard.

The regioselectivity can be rationalized by analyzing the local reactivity indices derived from DFT, such as the Fukui functions or the partial atomic charges. These indices help to identify the most electrophilic or nucleophilic sites within the molecule. For instance, the carbon atom with the most positive partial charge is often the most susceptible to nucleophilic attack.

While direct computational predictions for this compound are not available, studies on the regioselective halogenation of other nitrogen-containing heterocycles, like quinolines, have demonstrated the utility of both experimental and theoretical approaches in understanding and predicting the outcome of such reactions. rsc.org

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for understanding how it interacts with other molecules, such as solvents or biological macromolecules.

In the context of drug design, where quinoxaline derivatives are of great interest, MD simulations can be used to model the binding of the molecule to a protein's active site. nih.gov These simulations can help to predict the binding affinity and the stability of the protein-ligand complex, guiding the design of more potent and selective inhibitors.

Although no specific MD simulation studies on this compound have been reported, the methodology has been applied to other halogenated quinazoline (B50416) derivatives to assess their binding affinity to biological targets. nih.gov Such studies often involve calculating the root-mean-square deviation (RMSD) to assess the stability of the simulation and analyzing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Advanced Materials Science Applications of 7 Bromo 2,6 Dichloroquinoxaline Derivatives

Quinoxaline-Based Luminescent Materials and Fluorescent Dyes

Quinoxaline (B1680401) derivatives are known to form the basis of a variety of luminescent materials and fluorescent dyes. nih.gov The electron-deficient nature of the quinoxaline core can be strategically paired with electron-donating moieties to create donor-acceptor (D-A) systems. This arrangement often leads to materials with strong intramolecular charge transfer (ICT) character, which is a key mechanism for fluorescence.

Theoretically, 7-Bromo-2,6-dichloroquinoxaline could serve as a crucial starting point for the synthesis of novel fluorescent dyes. The bromine atom can be readily substituted with various electron-donating groups, such as arylamines or alkoxy groups, via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This synthetic flexibility would allow for the fine-tuning of the photophysical properties of the resulting dyes. For instance, varying the nature of the appended donor group could systematically alter the emission wavelength, quantum yield, and Stokes shift of the fluorescent molecule. The chlorine atoms, being less reactive towards certain cross-coupling reactions compared to bromine, could either be retained to maintain the electron-deficient character or be substituted in subsequent synthetic steps to create even more complex structures.

Table 1: Hypothetical Photophysical Properties of this compound Derivatives

| Derivative Structure | Proposed Donor Group | Expected Emission Color | Potential Application |

| 7-(N,N-diphenylamino)-2,6-dichloroquinoxaline | Diphenylamine | Blue-Green | Organic Light-Emitting Diodes (OLEDs) |

| 7-(4-methoxyphenyl)-2,6-dichloroquinoxaline | Anisole | Blue | Fluorescent Probes |

| 7-(9H-carbazol-9-yl)-2,6-dichloroquinoxaline | Carbazole | Deep Blue | OLEDs |

Organic Electronic and Optoelectronic Device Components

The development of high-performance organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on the design of materials with specific energy levels and charge transport properties. Quinoxaline-based materials are well-regarded for their use as electron-transporting or emissive layers in OLEDs and as n-type semiconductors in OFETs. nih.gov

Derivatives of this compound could be instrumental in creating novel materials for these devices. Through Suzuki or Stille cross-coupling reactions at the 7-position, this building block can be incorporated into larger conjugated systems. For example, coupling with electron-rich aromatic boronic acids or stannanes could yield D-A copolymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The strong electron-accepting nature of the dichloroquinoxaline unit would contribute to lowering the LUMO level, which is beneficial for efficient electron injection and transport in n-channel OFETs and as an electron-transporting layer in OLEDs.

Integration into Polymer and Supramolecular Architectures

The creation of advanced materials often involves the integration of functional molecular units into larger, well-defined structures like polymers and supramolecular assemblies. The di-halogenated nature of this compound makes it a prime candidate for incorporation into polymeric chains through polycondensation reactions.

Specifically, the bromine and chlorine atoms can act as points for cross-coupling polymerization reactions. For instance, a Suzuki polycondensation with a diboronic acid ester would lead to the formation of a π-conjugated polymer where the this compound unit is a repeating acceptor moiety. The properties of the resulting polymer, such as its band gap, solubility, and film-forming ability, could be tuned by the choice of the comonomer. Such polymers could find applications in organic photovoltaics (OPVs) and OFETs.

Furthermore, the nitrogen atoms in the quinoxaline ring can participate in non-covalent interactions, such as hydrogen bonding or metal coordination. This opens up the possibility of using derivatives of this compound to construct intricate supramolecular architectures. For example, by introducing appropriate functional groups, these molecules could self-assemble into well-ordered structures like nanofibers or liquid crystals, which could exhibit interesting anisotropic electronic or optical properties.

Future Research Directions and Emerging Trends in Halogenated Quinoxaline Chemistry

Development of Novel Synthetic Methodologies for Site-Specific Halogenation

The synthesis of polyhalogenated quinoxalines like 7-Bromo-2,6-dichloroquinoxaline with precise regiochemical control is a formidable challenge. Conventional electrophilic aromatic substitution reactions often yield mixtures of isomers, necessitating tedious separation processes. Future research will pivot towards developing highly selective and efficient catalytic methods for the direct C-H halogenation of the quinoxaline (B1680401) core.

Current research has demonstrated that quinoxalin-2(1H)-ones can undergo bromination at the C5, C6, or C7 positions, but controlling the outcome remains a significant hurdle. researchgate.net The future lies in methodologies that can overcome these limitations. Palladium-catalyzed reactions using N-halosuccinimides as the halogen source have shown promise for the regioselective halogenation of various arenes and could be adapted for quinoxaline systems. nih.govorganic-chemistry.orgacs.org These methods can provide products that are complementary to those from traditional electrophilic substitution. organic-chemistry.orgacs.org

Another promising frontier is the use of biocatalysis. Flavin-dependent halogenases (FDHs) are enzymes capable of performing highly site-selective C–H halogenations on complex molecules under mild conditions. acs.orgnih.gov Identifying or engineering FDHs that can selectively halogenate specific positions on the quinoxaline nucleus would represent a major breakthrough, offering an environmentally benign route to these valuable compounds. acs.orgnih.gov Research into modifying pyrrolo[1,2-a]quinoxalines has already shown that direct C-H bond functionalization can be used to introduce halogens. scirp.org Extending these concepts to the basic quinoxaline skeleton is a logical next step.

Future synthetic strategies will likely focus on directed C-H functionalization, where a directing group temporarily installed on the quinoxaline ring guides a catalyst to a specific C-H bond for halogenation, followed by the removal of the directing group.

Table 1: Emerging Catalytic Strategies for Site-Specific Halogenation

| Catalytic System | Halogen Source | Key Advantages | Potential Application for Quinoxalines |

|---|---|---|---|

| Palladium Acetate | N-Halosuccinimides (NCS, NBS, NIS) | High regioselectivity, functional group tolerance, complementary to EAS. organic-chemistry.orgacs.org | Selective halogenation at specific C-H positions on the benzene (B151609) ring portion. |

| Flavin-Dependent Halogenases (Enzymes) | FADH₂, O₂, Halide Salt | Unparalleled site-selectivity, mild aqueous conditions, green methodology. acs.orgnih.gov | Precise mono- or di-halogenation at electronically disfavored positions. |

| Copper Catalysis | Diaryliodonium Salts | C-H activation, allows for diverse substitution patterns. | Introduction of halogens at positions not accessible by other means. |

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

The true synthetic potential of this compound lies in the differential reactivity of its three halogen atoms. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds. Furthermore, the electronic environment of the C2-Cl (on the pyrazine (B50134) ring) is distinct from the C6-Cl (on the benzene ring), potentially allowing for selective activation. This hierarchy of reactivity is an underutilized aspect of polyhalogenated quinoxalines.

Future research should focus on exploiting this differential reactivity to orchestrate selective and sequential functionalization. This would enable the programmed, site-specific introduction of different substituents in a controlled manner, all starting from a single precursor. For example, a Suzuki coupling could be performed selectively at the C7-Br position under conditions that leave the two C-Cl bonds untouched. Subsequently, more forcing conditions or a different catalytic system could be employed to react the C2-Cl, followed by the C6-Cl.

This concept extends to the design of novel cascade reactions. A cascade or domino reaction is a process involving two or more bond-forming transformations that take place under the same reaction conditions without adding new reagents or catalysts. nih.gov One could envision a process initiated by a selective reaction at one halogen, which then triggers a subsequent intramolecular cyclization or functionalization involving another part of the molecule. Visible-light photoredox catalysis, which has been used to create polycyclic quinoxaline derivatives, offers a mild method to initiate such radical-based cascades. nih.gov

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling

| Bond | Ring Position | Relative Reactivity | Potential Selective Reaction |

|---|---|---|---|

| C-Br | 7 (Benzene) | High | Suzuki, Sonogashira, Buchwald-Hartwig under mild conditions. |

| C-Cl | 2 (Pyrazine) | Medium | Suzuki, Buchwald-Hartwig under more forcing conditions or with specialized ligands. |

Integration of this compound into Complex Molecular Architectures

As a polyfunctional building block, this compound is an ideal starting point for the synthesis of complex molecular architectures. The ability to selectively functionalize the three halogen positions allows for the generation of diverse molecular libraries with three-dimensional complexity, which is highly desirable in drug discovery. nih.gov

Future work will involve using this scaffold to construct novel heterocyclic systems. For instance, selective functionalization could lead to fused quinoxaline systems, such as pyrrolo[1,2-a]quinoxalines, which have been synthesized using other methods. nih.gov The step-wise introduction of different aromatic, alkyl, or heteroatom-containing groups can be used to fine-tune the electronic and steric properties of the final molecule. This is crucial for optimizing interactions with biological targets, such as enzymes or receptors, or for developing materials with specific optoelectronic properties.

One emerging trend is the creation of hybrid molecules where the quinoxaline core is linked to other pharmacologically active moieties, such as triazoles. nih.gov this compound is a perfect substrate for such endeavors. For example, one halogen could be converted to an azide (B81097) for a "click" reaction to form a triazole, while the other two halogens are used as handles for Suzuki or Buchwald-Hartwig couplings to introduce other diversity elements. nih.gov This strategy allows for the rapid assembly of complex, multi-component structures with potential applications in fields like oncology. nih.gov

Advancement of Green Chemistry Approaches in Halogenated Quinoxaline Synthesis and Application

While halogenated quinoxalines are valuable, their synthesis and subsequent use often involve environmentally persistent organic solvents, toxic reagents, and heavy metal catalysts. A significant future trend is the integration of green chemistry principles into every stage of the chemical lifecycle of these compounds. benthamdirect.comekb.eg

For the synthesis of the quinoxaline core, researchers are exploring catalyst-free reactions in high-temperature water tuwien.at and the use of natural deep eutectic solvents (NADESs), which are biodegradable and can be recycled. rsc.org A method using a choline (B1196258) chloride/water NADES allows for the rapid and high-yielding synthesis of quinoxalines at room temperature. rsc.org Applying such methods to the synthesis of halogenated precursors is a key research goal.

The challenge intensifies when considering the halogenation step itself and the subsequent cross-coupling reactions. Future research must focus on:

Greener Halogenation: Moving away from traditional halogenating agents towards strategies like biocatalysis acs.orgnih.gov or electrochemistry, which can reduce waste.

Recyclable Catalysts: Developing heterogeneous catalysts for cross-coupling reactions that can be easily separated from the reaction mixture and reused, minimizing metal contamination in the final product. benthamdirect.com

Alternative Energy Sources: Utilizing microwave irradiation or flow chemistry can significantly reduce reaction times, improve energy efficiency, and enhance safety, particularly for handling hazardous intermediates. nih.gov Flow chemistry, in particular, allows for the telescoped preparation of complex compounds in a continuous system, minimizing isolation and purification steps. nih.gov

Table 3: Green Chemistry Strategies for Halogenated Quinoxaline Chemistry

| Green Approach | Area of Application | Key Benefit |

|---|---|---|

| High-Temperature Water or NADES tuwien.atrsc.org | Core Synthesis | Elimination of volatile organic solvents (VOCs); potential for catalyst-free reactions. |

| Heterogeneous/Recyclable Catalysts benthamdirect.com | Core Synthesis & Functionalization | Reduced metal waste, simplified product purification, cost savings. |

| Biocatalysis (e.g., Halogenases) acs.orgnih.gov | Site-Specific Halogenation | High selectivity under mild, aqueous conditions; biodegradable catalyst. |

| Flow Chemistry nih.gov | Multi-step Synthesis | Improved safety, efficiency, and scalability; enables telescoped reactions. |

常见问题

Q. What are the optimal synthetic routes for 7-Bromo-2,6-dichloroquinoxaline, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Route Design : Start with halogenation of quinoxaline derivatives using bromine and chlorine sources under electrophilic substitution conditions. For example, adapt protocols for similar bromo-chloro quinoxalines (e.g., 6-bromoquinoxaline synthesis ).

- Optimization : Employ factorial design (e.g., 2^k factorial experiments) to test variables like temperature (80–120°C), solvent polarity (DCM vs. DMF), and stoichiometric ratios of Br/Cl precursors. Use ANOVA to identify significant factors .

- Validation : Confirm purity via HPLC with UV detection (λ = 254 nm) and cross-validate using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic effects of halogen substituents in this compound?

Methodological Answer:

- Spectroscopic Analysis : Use UV-Vis spectroscopy to study π→π* transitions influenced by electron-withdrawing halogens. Compare molar absorptivity (ε) with non-halogenated quinoxalines .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify Hammett σ values for Br/Cl substituents .

- Reactivity Studies : Test nucleophilic aromatic substitution (SNAr) rates with amines or thiols to correlate substituent position with kinetic barriers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Meta-Analysis : Systematically review literature (e.g., SciFinder, Reaxys) to identify variables causing yield discrepancies (e.g., trace moisture, catalyst purity).

- Controlled Replication : Reproduce key studies under inert atmospheres (Ar/N₂) and quantify impurities via GC-MS. Use Bayesian statistics to assess reproducibility confidence intervals .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ⁸¹Br) or in-situ FTIR to track intermediate formation and side reactions .

Q. How can orthogonal experimental designs improve the scalability of 7-Bromo-2,6-dichloroquloroquinoxaline synthesis?

Methodological Answer:

- Design Framework : Apply Taguchi or Box-Behnken designs to decouple factors like mixing efficiency, heating rate, and reagent addition order. Prioritize robustness over maximal yield .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., ReactIR for intermediate tracking) to dynamically adjust parameters .

- Green Chemistry Metrics : Calculate E-factors and atom economy to balance scalability with environmental impact. Compare solvent choices (e.g., cyclopentyl methyl ether vs. toluene) .

Q. What advanced computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Transition-State Modeling : Use DFT (M06-2X/def2-TZVP) to simulate Suzuki-Miyaura coupling barriers with Pd catalysts. Validate with kinetic isotope effects (KIEs) .

- Machine Learning : Train models on existing quinoxaline reaction datasets (e.g., temperature, ligand type) to predict optimal conditions for new substrates .

- Synchrotron Studies : Probe solid-state structural dynamics via X-ray absorption spectroscopy (XAS) during catalytic cycles .

Data Interpretation & Validation

Q. How should researchers address conflicting crystallographic data for this compound polymorphs?

Methodological Answer:

- Single-Crystal XRD : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) and refine structures using SHELXL. Check for disorder in halogen positions .

- Thermal Analysis : Perform DSC/TGA to correlate polymorphism with melting points and decomposition profiles.

- Energy Frameworks : Construct Hirshfeld surfaces to quantify intermolecular interactions (e.g., Br⋯Cl contacts) driving polymorphism .

Q. What statistical methods validate the reproducibility of spectroscopic data for this compound?

Methodological Answer:

- Multivariate Analysis : Use principal component analysis (PCA) on NMR/IR datasets to cluster replicates and detect outliers .

- Error Propagation Models : Calculate combined uncertainties for purity assays (e.g., HPLC ± 1%, NMR ± 2%) using ISO/IEC GUIDE 98-3 .

- Interlab Studies : Collaborate with external labs to perform round-robin testing and apply Cohen’s κ coefficient for inter-rater reliability .

Theoretical & Mechanistic Inquiry

Q. How does the electronic structure of this compound influence its biological activity in medicinal chemistry studies?

Methodological Answer:

- QSAR Modeling : Derive Hansch parameters (π, σ) from logP and pKa measurements. Corrogate with IC50 data against target enzymes (e.g., kinases) .

- Protein-Ligand MD Simulations : Run 100-ns trajectories to analyze halogen bonding with protein active sites (e.g., Br⋯O=C interactions) .

- Metabolite Profiling : Use LC-HRMS to identify phase I/II metabolites and link stability to substituent effects .

Q. What interdisciplinary approaches resolve mechanistic ambiguities in photodegradation pathways of this compound?

Methodological Answer:

- Transient Absorption Spectroscopy : Track triplet-state lifetimes (τ) under UV irradiation to identify reactive intermediates .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon skeleton rearrangement during degradation.

- Ecotoxicology Assays : Couple mechanistic data with algal growth inhibition tests to assess environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。